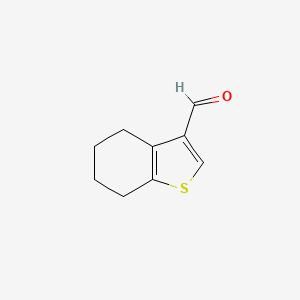

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Overview

Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde: is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.2 g/mol . This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of an aldehyde group at the 3-position of the thiophene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde typically begins with commercially available starting materials such as cyclohexanone and ethyl cyanoacetate.

Cyclization Reaction: The initial step involves the cyclization of cyclohexanone with ethyl cyanoacetate in the presence of a base to form the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific targets.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound exhibit neuroprotective effects. For instance, a study demonstrated that certain synthesized analogs could inhibit acetylcholinesterase activity, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a fundamental building block for synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | Base-catalyzed | 85 |

| Friedel-Crafts Reaction | Lewis acid catalysis | 78 |

| Nucleophilic Addition | Aqueous conditions | 90 |

Material Science

Enhancing Polymer Properties

The incorporation of this compound into polymer formulations has been shown to improve properties such as flexibility and thermal stability. This enhancement is crucial for developing advanced materials used in various industries.

Case Study: Polymer Composites

A study investigated the effects of adding this compound to polycarbonate matrices. Results indicated improved impact resistance and thermal stability compared to control samples without the compound.

Flavor and Fragrance Industry

Unique Aromatic Profile

The compound's distinctive aromatic characteristics make it valuable in creating novel fragrances and flavorings. Its use can provide a competitive edge in product differentiation within the flavor and fragrance market.

Application Example: Fragrance Formulation

In fragrance formulation, this compound has been utilized to create unique scent profiles that appeal to consumers seeking innovative products .

Environmental Chemistry

Potential in Environmental Remediation

Research indicates that this compound may have applications in environmental remediation efforts. Studies focus on its ability to degrade pollutants through various chemical reactions.

Case Study: Pollutant Degradation

A recent study highlighted the compound's effectiveness in breaking down specific environmental pollutants under controlled conditions. The results showed significant degradation rates compared to traditional methods .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

- 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid .

- 4,5,6,7-Tetrahydro-1-benzothiophene-3-methanol .

- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene .

Uniqueness: 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives .

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is an organic compound belonging to the class of benzothiophene derivatives. This compound is notable for its potential biological activities, particularly in pharmaceutical applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9OS

- Molecular Weight : 165.24 g/mol

- CAS Number : 851634-60-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Similar compounds have been investigated for their ability to inhibit key metabolic enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism and energy production pathways .

Target Enzymes

- PDK1 : Inhibition may lead to altered glucose metabolism and reduced cancer cell proliferation.

- LDHA : Targeting this enzyme can disrupt the Warburg effect commonly observed in cancer cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : LoVo (colorectal cancer) and HCT-116 (colorectal cancer) cells demonstrated significant sensitivity to the compound's derivatives.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

Antimicrobial Properties

Preliminary studies suggest potential antibacterial and antifungal activities, although further research is necessary to establish these effects conclusively .

Case Studies and Experimental Results

Recent studies have utilized various experimental setups to assess the biological activity of this compound:

Applications in Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its unique structure allows for modifications that can enhance its efficacy against specific targets .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLUUVQVCSPXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216587 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851634-60-1 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851634-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.